12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a dimethyl group, and a hexahydro-1,10-diazatetra-phenone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the chlorophenyl and dimethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the hexahydro-1,10-diazatetra-phenone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Alkylation Reactions: Addition of the dimethyl groups through alkylation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydro-1,10-diazatetra-phen-6-one: A structurally similar compound with slight differences in the core structure.
5-(2-Chlorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-ol: A hydroxylated derivative with different chemical properties.
Uniqueness
5-(2-CHLOROPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE stands out due to its specific combination of functional groups and core structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
12-(2-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H21ClN2O/c1-24(2)12-19-23(20(28)13-24)22(14-6-3-4-8-16(14)25)21-15-7-5-11-26-17(15)9-10-18(21)27-19/h3-11,22,27H,12-13H2,1-2H3 |
InChI Key |
FLBGZRASUOJRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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